An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)chroman-4-amine Hydrochloride
An In-depth Technical Guide to the Synthesis of 7-(Trifluoromethyl)chroman-4-amine Hydrochloride
This guide provides a comprehensive overview and a detailed, plausible synthetic protocol for the preparation of 7-(Trifluoromethyl)chroman-4-amine hydrochloride, a valuable building block for researchers in drug discovery and development. The synthesis is presented in two principal stages: the formation of the key intermediate, 7-(trifluoromethyl)chroman-4-one, followed by its conversion to the target amine hydrochloride via reductive amination.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind the chosen methodologies, empowering researchers to adapt and optimize the synthesis as needed.
Part 1: Synthesis of 7-(Trifluoromethyl)chroman-4-one
The initial and most critical stage of this synthesis is the construction of the chroman-4-one ring system with the trifluoromethyl substituent at the 7-position. Based on established methods for the synthesis of analogous 7-substituted chroman-4-ones, a Friedel-Crafts reaction followed by intramolecular cyclization is the most logical approach.[2]
Reaction Principle: Friedel-Crafts Acylation and Intramolecular Cyclization
The synthesis of the chroman-4-one core typically involves the reaction of a phenol with a three-carbon electrophile. In this case, 3-(trifluoromethyl)phenol serves as the starting material. The reaction proceeds in two steps:
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Friedel-Crafts Acylation: The aromatic ring of 3-(trifluoromethyl)phenol attacks an acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The trifluoromethyl group is a meta-director, which would typically direct acylation to the 5-position relative to the hydroxyl group. However, the hydroxyl group is a strong ortho-, para-director, and its influence is likely to dominate, favoring acylation at the position para to it, which corresponds to the 4-position of the phenol. This leads to the formation of 1-(2-hydroxy-4-(trifluoromethyl)phenyl)-3-chloropropan-1-one.
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Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis. The phenoxide, formed under basic conditions, displaces the chloride to form the six-membered heterocyclic ring of the chroman-4-one.
Experimental Protocol: Synthesis of 7-(Trifluoromethyl)chroman-4-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-(Trifluoromethyl)phenol | 162.11 | 10.0 g | 61.7 |
| 3-Chloropropionyl chloride | 126.98 | 8.6 g | 67.7 |
| Aluminum chloride (anhydrous) | 133.34 | 18.1 g | 135.7 |
| Dichloromethane (anhydrous) | - | 200 mL | - |
| 2M Sodium hydroxide | - | As needed | - |
| Hydrochloric acid (conc.) | - | As needed | - |
| Ethyl acetate | - | For extraction | - |
| Magnesium sulfate (anhydrous) | - | For drying | - |
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (18.1 g, 135.7 mmol).
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Cool the suspension to 0 °C in an ice bath.
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In a separate flask, dissolve 3-(trifluoromethyl)phenol (10.0 g, 61.7 mmol) and 3-chloropropionyl chloride (8.6 g, 67.7 mmol) in anhydrous dichloromethane (100 mL).
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Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
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To the crude intermediate, add 2M aqueous sodium hydroxide (100 mL) and heat the mixture to reflux for 2 hours to effect cyclization.
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Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until pH 2-3.
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Extract the product with ethyl acetate (3 x 75 mL).
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Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-(trifluoromethyl)chroman-4-one.
Part 2: Synthesis of 7-(Trifluoromethyl)chroman-4-amine hydrochloride
The second stage of the synthesis involves the conversion of the ketone functionality of 7-(trifluoromethyl)chroman-4-one into a primary amine, followed by the formation of the hydrochloride salt. Reductive amination is the method of choice for this transformation.
Reaction Principle: Reductive Amination
Reductive amination is a two-step process that occurs in a single pot:
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Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. This reaction is typically reversible and acid-catalyzed.
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Reduction: A reducing agent, present in the reaction mixture, reduces the imine to the corresponding amine. A mild reducing agent such as sodium cyanoborohydride is often used as it is stable under the weakly acidic conditions required for imine formation and selectively reduces the imine over the ketone.
The final step is the precipitation of the amine as its hydrochloride salt by treatment with hydrochloric acid.
Experimental Protocol: Reductive Amination and Salt Formation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 7-(Trifluoromethyl)chroman-4-one | 216.16 | 5.0 g | 23.1 |
| Ammonium acetate | 77.08 | 17.8 g | 231 |
| Sodium cyanoborohydride | 62.84 | 1.45 g | 23.1 |
| Methanol | - | 100 mL | - |
| Diethyl ether | - | For extraction and precipitation | - |
| 2M HCl in diethyl ether | - | As needed | - |
| Saturated sodium bicarbonate | - | For workup | - |
Procedure:
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To a round-bottom flask, add 7-(trifluoromethyl)chroman-4-one (5.0 g, 23.1 mmol), ammonium acetate (17.8 g, 231 mmol), and methanol (100 mL).
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Stir the mixture at room temperature until the solids dissolve.
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Add sodium cyanoborohydride (1.45 g, 23.1 mmol) portion-wise over 15 minutes.
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Stir the reaction mixture at room temperature for 24 hours.
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Quench the reaction by the slow addition of water (50 mL).
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Concentrate the mixture under reduced pressure to remove most of the methanol.
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Basify the aqueous residue with a saturated solution of sodium bicarbonate until pH 8-9.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Cool the ethereal solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.
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Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 7-(Trifluoromethyl)chroman-4-amine hydrochloride.
Visualization of the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process, starting from the commercially available 3-(trifluoromethyl)phenol.
Caption: Synthetic route to 7-(Trifluoromethyl)chroman-4-amine hydrochloride.
References
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. [Link]
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Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]
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Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one. National Institutes of Health. [Link]
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Synthesis of 7-trifluoromethyl-6H-chromeno[4,3-b]quinolin-6-ones. ResearchGate. [Link]
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General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. The Journal of Organic Chemistry. [Link]
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Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. GUPEA. [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]
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Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. [Link]
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Synthesis of 7-hydroxy-4-Oxo-4H-chromene- and 7-hydroxychroman-2-carboxylic acidN-alkyl amides and their antioxidant activities. ResearchGate. [Link]
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Friedel–Crafts reaction - Wikipedia. [Link]
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Synthesis of chroman-4-one - PrepChem.com. [Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]
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Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC - NIH. [Link]
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regioselective friedel-crafts acylation with. [Link]
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Friedel-Crafts catalyzed by Quinine Derivative - Buchler GmbH. [Link]
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Chromanone and flavanone synthesis - Organic Chemistry Portal. [Link]
